molecular formula C12H14N2O2 B2388446 N-[3-(N-methylacetamido)phenyl]prop-2-enamide CAS No. 2459725-67-6

N-[3-(N-methylacetamido)phenyl]prop-2-enamide

Cat. No.: B2388446
CAS No.: 2459725-67-6
M. Wt: 218.256
InChI Key: KWFXFSHYKFPZLW-UHFFFAOYSA-N
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Description

N-[3-(N-methylacetamido)phenyl]prop-2-enamide is a synthetic organic compound with the molecular formula C12H14N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a prop-2-enamide group attached to a phenyl ring, which is further substituted with an N-methylacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N-methylacetamido)phenyl]prop-2-enamide typically involves the reaction of 3-aminophenylprop-2-enamide with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and quality control measures helps in maintaining the desired specifications of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(N-methylacetamido)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3-(N-methylacetamido)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(N-methylacetamido)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide
  • 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide

Uniqueness

N-[3-(N-methylacetamido)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the N-methylacetamido group and the prop-2-enamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-12(16)13-10-6-5-7-11(8-10)14(3)9(2)15/h4-8H,1H2,2-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXFSHYKFPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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